molecular formula C7H17NO B13205519 1-Amino-2,4-dimethylpentan-3-ol

1-Amino-2,4-dimethylpentan-3-ol

Cat. No.: B13205519
M. Wt: 131.22 g/mol
InChI Key: FJGUTTDAGNFFRS-UHFFFAOYSA-N
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Description

1-Amino-2,4-dimethylpentan-3-ol is an organic compound with the molecular formula C7H17NO. It is a colorless liquid with a distinctive amine-like odor. This compound is soluble in water and various organic solvents, making it versatile for different applications. Its structure consists of a pentane backbone with amino and hydroxyl functional groups, which contribute to its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2,4-dimethylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentan-3-one with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale hydrogenation reactions. The starting material, 4,4-dimethylpentan-3-one, is reacted with ammonia in the presence of a suitable catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,4-dimethylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-amino-2,4-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2,4-dimethylpentan-3-ol is unique due to its specific combination of amino and hydroxyl groups on a dimethylpentane backbone. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-amino-2,4-dimethylpentan-3-ol

InChI

InChI=1S/C7H17NO/c1-5(2)7(9)6(3)4-8/h5-7,9H,4,8H2,1-3H3

InChI Key

FJGUTTDAGNFFRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)CN)O

Origin of Product

United States

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